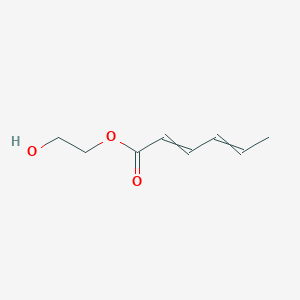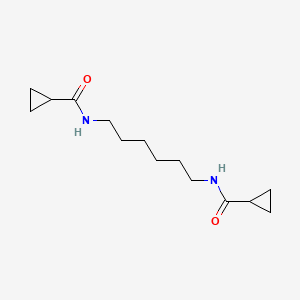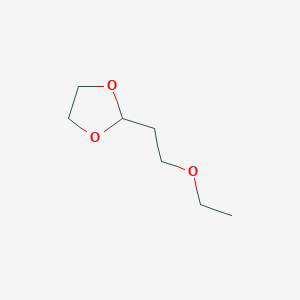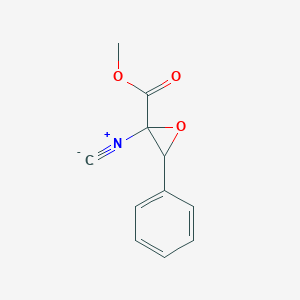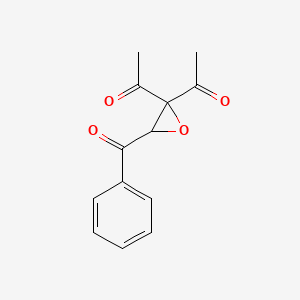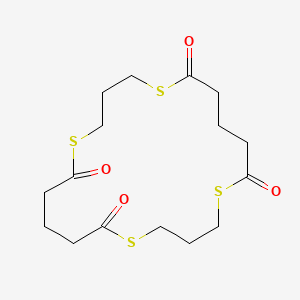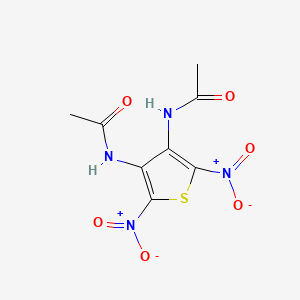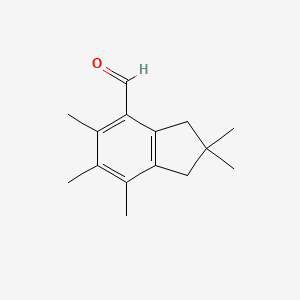![molecular formula C14H11N3OSe B14383402 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89927-24-2](/img/structure/B14383402.png)
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones in high yield . Other bisacyl chlorides such as succinyl chloride, glutaryl chloride, and phthaloyl chloride can also be used to produce corresponding selenoanhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is not well-documented. it is likely that the compound interacts with various molecular targets and pathways due to the presence of the selenium atom, which can participate in redox reactions and form stable complexes with other molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: A similar compound that contains sulfur instead of selenium.
6-Hydroxy-1,3-selenazin-4-ones: Compounds that share the selenazine core structure.
Uniqueness
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable for various applications.
Propriétés
Numéro CAS |
89927-24-2 |
|---|---|
Formule moléculaire |
C14H11N3OSe |
Poids moléculaire |
316.23 g/mol |
Nom IUPAC |
2-(2-methylanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C14H11N3OSe/c1-9-5-2-3-7-11(9)16-14-17-12(18)10-6-4-8-15-13(10)19-14/h2-8H,1H3,(H,16,17,18) |
Clé InChI |
TVKXFCYMXWGATI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=O)C3=C([Se]2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



